Methyl 5-cyano-3-fluoropicolinate

Catalog No.
S842790
CAS No.
1200498-42-5
M.F
C8H5FN2O2
M. Wt
180.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-cyano-3-fluoropicolinate

CAS Number

1200498-42-5

Product Name

Methyl 5-cyano-3-fluoropicolinate

IUPAC Name

methyl 5-cyano-3-fluoropyridine-2-carboxylate

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3

InChI Key

JBYQNPOGKCZBLJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=N1)C#N)F

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C#N)F

Methyl 5-cyano-3-fluoropicolinate is an organic compound with the molecular formula C8H5FN2O2C_8H_5FN_2O_2 and a CAS number of 1200498-42-5. It features a pyridine ring substituted with a cyano group and a fluorine atom, making it a member of the picolinate family. The compound is characterized by its distinctive structural arrangement, which includes a methyl ester group attached to the nitrogen-containing heterocycle. Its unique combination of functional groups contributes to its chemical reactivity and potential applications in various fields.

Due to the presence of functional groups:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Fluorination: The fluorine atom on the pyridine ring can be replaced or modified through electrophilic aromatic substitution reactions, particularly under conditions that favor C-H activation.
  • Cyanomethylation: This compound can be used as a precursor in cyanomethylation reactions, where it can react with electrophiles to introduce additional carbon chains or functional groups .

Methyl 5-cyano-3-fluoropicolinate can be synthesized through multiple methods:

  • Direct Fluorination: Utilizing silver(II) fluoride as a reagent allows for selective fluorination at the C-H bond adjacent to the nitrogen atom in pyridine derivatives .
  • Cyanation Reactions: The introduction of the cyano group can be achieved through reactions involving cyanide sources, often facilitated by catalysts or specific reaction conditions .
  • Esterification: The final methyl ester can be formed through conventional esterification techniques involving methyl alcohol and the corresponding acid derivative.

These methods highlight the versatility and accessibility of synthesizing this compound for research and industrial purposes.

Methyl 5-cyano-3-fluoropicolinate has potential applications in several areas:

  • Agricultural Chemistry: Its structural characteristics may lend it utility as a herbicide or pesticide, targeting specific plant metabolic pathways.
  • Pharmaceutical Development: The compound's unique functionalities make it a candidate for developing new therapeutic agents, particularly in oncology or infectious diseases.
  • Material Science: Its properties may also find applications in creating advanced materials with specific chemical resistance or reactivity profiles.

Interaction studies involving methyl 5-cyano-3-fluoropicolinate focus on its reactivity with biological systems and other chemical compounds. Preliminary findings suggest that its interactions with enzymes or receptors could lead to significant biological effects, although detailed studies are necessary to elucidate these mechanisms fully .

Several compounds share structural similarities with methyl 5-cyano-3-fluoropicolinate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Methyl 6-chloro-3-fluoropicolinateC7H5ClFNOC_7H_5ClFNOContains chlorine instead of cyano group
Methyl 3-fluoro-6-methylpicolinateC8H8FNO2C_8H_8FNO_2Methyl substitution at different position
Ethyl 6-chloro-3-fluoropicolinateC8H8ClFNO2C_8H_8ClFNO_2Ethyl group introduces different steric effects
Methyl 6-chloro-5-fluoropicolinateC8H7ClFNO2C_8H_7ClFNO_2Similarity in halogen substitution

The uniqueness of methyl 5-cyano-3-fluoropicolinate lies in its combination of both cyano and fluorine groups on the picolinate structure, which may enhance its reactivity and biological activity compared to its analogs.

XLogP3

0.9

Dates

Modify: 2023-08-16

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